Butanamide, 3-[[4-(aminosulfonyl)-2-nitrophenyl]amino]-N,N-dimethyl-4-(phenylthio)-, (3R)-
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Overview
Description
®-N,N-Dimethyl-3-[(2-nitro-4-sulfamoylphenyl)amino]-4-phenylsulfanylbutanamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, biology, and industrial chemistry. This compound features a unique structure that includes a nitro group, a sulfamoyl group, and a phenylsulfanyl group, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N,N-Dimethyl-3-[(2-nitro-4-sulfamoylphenyl)amino]-4-phenylsulfanylbutanamide typically involves multiple steps, including nucleophilic aromatic substitution and amide formation The process begins with the nitration of an aromatic compound to introduce the nitro groupThe final steps involve the formation of the amide bond and the attachment of the phenylsulfanyl group through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis systems can also enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amine group. .
Reduction: The compound can undergo reduction reactions, particularly the nitro group, which can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst
Substitution: The aromatic ring in the compound can undergo nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles under specific conditions
Common Reagents and Conditions
Reducing Agents: Iron, tin, zinc, and hydrogen gas in the presence of a catalyst.
Nucleophiles: Various nucleophiles can be used for substitution reactions, including amines and thiols.
Catalysts: Palladium, platinum, and other transition metals can be used to facilitate reactions
Major Products Formed
Amines: Reduction of the nitro group results in the formation of amines.
Substituted Aromatics: Nucleophilic substitution reactions can lead to the formation of various substituted aromatic compounds
Scientific Research Applications
Chemistry
In chemistry, ®-N,N-Dimethyl-3-[(2-nitro-4-sulfamoylphenyl)amino]-4-phenylsulfanylbutanamide is used as a precursor for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis .
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its structure allows it to interact with specific enzymes, making it a candidate for drug development and biochemical studies .
Medicine
In medicine, the compound is investigated for its potential therapeutic applications. Its ability to inhibit certain enzymes makes it a potential candidate for the treatment of diseases such as cancer and bacterial infections .
Industry
In the industrial sector, ®-N,N-Dimethyl-3-[(2-nitro-4-sulfamoylphenyl)amino]-4-phenylsulfanylbutanamide is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes .
Mechanism of Action
The mechanism of action of ®-N,N-Dimethyl-3-[(2-nitro-4-sulfamoylphenyl)amino]-4-phenylsulfanylbutanamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells or the inhibition of bacterial growth .
Comparison with Similar Compounds
Similar Compounds
Sulfonimidates: These compounds share a similar sulfonamide group and are used in similar applications, such as enzyme inhibition and drug development.
Benzenesulfonamide Derivatives: These compounds also contain a sulfonamide group and are studied for their anticancer and antimicrobial properties.
Uniqueness
®-N,N-Dimethyl-3-[(2-nitro-4-sulfamoylphenyl)amino]-4-phenylsulfanylbutanamide is unique due to its combination of functional groups, which allows it to interact with a wide range of molecular targets. This versatility makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
N,N-dimethyl-3-(2-nitro-4-sulfamoylanilino)-4-phenylsulfanylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O5S2/c1-21(2)18(23)10-13(12-28-14-6-4-3-5-7-14)20-16-9-8-15(29(19,26)27)11-17(16)22(24)25/h3-9,11,13,20H,10,12H2,1-2H3,(H2,19,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJSXMAOXQKJWCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CC(CSC1=CC=CC=C1)NC2=C(C=C(C=C2)S(=O)(=O)N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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